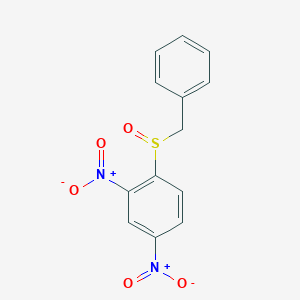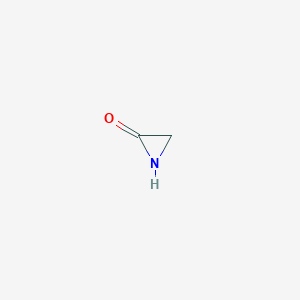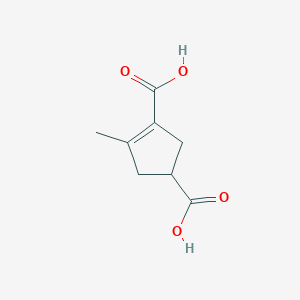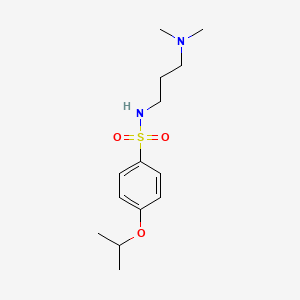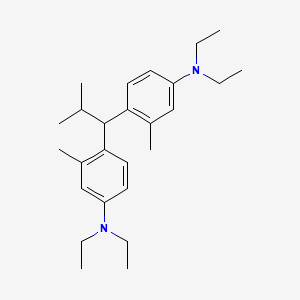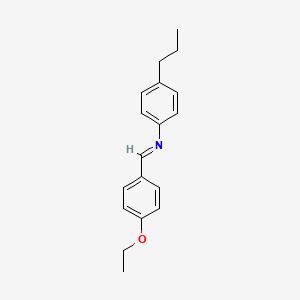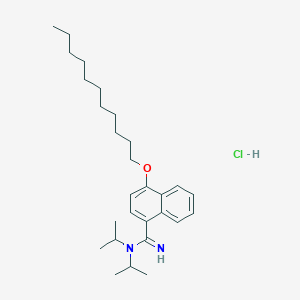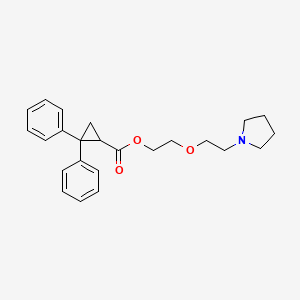
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring substituted with diphenyl groups and an ethoxyethyl chain linked to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclopropane ring, followed by the introduction of the diphenyl groups. The ethoxyethyl chain is then attached, and finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(1-Pyrrolidinyl)ethoxy)benzoic acid hydrochloride: Similar in structure but with a benzoic acid moiety instead of the cyclopropane ring.
2-Ethoxy-1,2-diphenylethanone: Features an ethoxy group and diphenyl substitution but lacks the pyrrolidine ring.
Uniqueness
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, diphenyl groups, and a pyrrolidine ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
39123-13-2 |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-1-ylethoxy)ethyl 2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H29NO3/c26-23(28-18-17-27-16-15-25-13-7-8-14-25)22-19-24(22,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2 |
InChI-Schlüssel |
HCJPIMHTHBBDIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



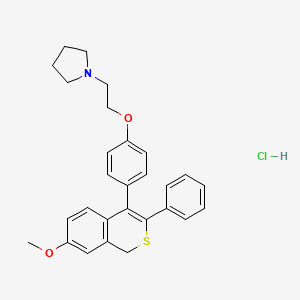
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
